(2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
Description
(2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is a chiral carboxylic acid derivative featuring a substituted isoindole-1,3-dione core. The compound’s structure includes two chlorine atoms at positions 5 and 6 of the isoindole ring and a propanoic acid side chain with an (S)-configuration at the α-carbon.
Properties
CAS No. |
111104-26-8 |
|---|---|
Molecular Formula |
C11H7Cl2NO4 |
Molecular Weight |
288.08 g/mol |
IUPAC Name |
(2S)-2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H7Cl2NO4/c1-4(11(17)18)14-9(15)5-2-7(12)8(13)3-6(5)10(14)16/h2-4H,1H3,(H,17,18)/t4-/m0/s1 |
InChI Key |
IEODYFJEEGJUQB-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a precursor isoindoline compound followed by the introduction of the dioxo group through oxidation reactions. The final step involves the addition of the propanoic acid moiety under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The propanoic acid moiety enables classical acid-derived transformations:
Isoindole-Dione Reactivity
The dichlorinated isoindole-dione core participates in nucleophilic substitutions and redox reactions:
Nucleophilic Aromatic Substitution
-
Chlorine Displacement :
Reduction Reactions
-
Dione Reduction :
Cross-Coupling Reactions
The compound’s aromatic system supports transition-metal-catalyzed couplings:
| Reaction | Catalyst | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Introduction of aryl/heteroaryl groups at chlorine sites. |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Formation of C–N bonds with amines . |
Thermal and Photochemical Behavior
-
Thermal Decomposition : Degrades above 250°C, releasing CO₂ and HCl .
-
Photostability : Limited data, but analogous isoindole-diones undergo [4+2] cycloadditions under UV light .
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
| Compound | Structural Feature | Reactivity Distinction |
|---|---|---|
| 5-Chloroisoindole | No dioxo groups | Lacks electrophilic sites for nucleophilic substitution. |
| Isoxaben | Benzamide core | Preferentially undergoes hydrolysis over esterification. |
Scientific Research Applications
(2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Substituent Variations on the Isoindole Ring
The following compounds share the isoindole-1,3-dione scaffold but differ in substituents, influencing their properties:
Key Observations:
- Halogen Effects : Bromine substitution (as in ) increases molecular weight and lipophilicity compared to chlorine. Chlorine’s higher electronegativity may enhance electronic interactions in biological systems.
- Electron-Donating vs.
- Side Chain Modifications : Compounds with biphenyl or acetylated side chains () exhibit altered pharmacokinetic profiles due to increased steric bulk and polarity.
Physicochemical Properties
- Solubility : Dichloro substitution likely reduces aqueous solubility compared to methyl analogs () but improves it relative to bromo derivatives () due to molecular weight and polarity trade-offs.
- Acidity : The nitro-substituted compound () is expected to have a lower pKa than the dichloro target due to the nitro group’s strong electron-withdrawing effect.
Q & A
Q. Basic Research Focus
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example:
- Chiral Auxiliary Approach : Use (S)-proline derivatives to anchor the stereocenter during isoindole ring formation, followed by acidic cleavage .
- Enzymatic Resolution : Employ lipases or esterases to hydrolyze racemic mixtures, leveraging the compound’s carboxylic acid moiety .
- Chromatographic Purification : Utilize chiral stationary-phase HPLC (e.g., amylose-based columns) to separate enantiomers, with mobile phases optimized for polarity (e.g., hexane:isopropanol:trifluoroacetic acid) .
Q. Basic Research Focus
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the isoindole dioxo group (δ ~160-170 ppm for carbonyl carbons) and stereochemistry via coupling constants (e.g., for propanoic acid configuration) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis; heavy atoms (Cl) enhance diffraction quality .
- Mass Spectrometry (HRMS) : Confirm molecular formula (CHClNO) with <2 ppm error .
Advanced Consideration : For dynamic behavior (e.g., tautomerism), use variable-temperature NMR or DFT calculations to model electronic environments .
How can researchers mitigate contradictions in reported biological activity data?
Q. Advanced Research Focus
- Methodological Answer :
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH (use buffered systems), and cell line viability (e.g., MTT vs. ATP-based assays) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew dose-response curves .
- Orthogonal Validation : Cross-verify findings with SPR (surface plasmon resonance) for binding affinity and CRISPR-mediated gene knockout to confirm target specificity .
Example Contradiction : Discrepancies in IC values may arise from impurity-driven off-target effects. Purity verification via F NMR (if fluorinated analogs exist) or elemental analysis is critical .
What safety protocols are recommended for handling this compound?
Q. Basic Research Focus
- Methodological Answer :
- Exposure Control : Use fume hoods (≤0.1 m/s face velocity) and closed systems for weighing .
- PPE : Nitrile gloves (ASTM D6978 standard), goggles, and lab coats resistant to organic acids .
- Spill Management : Absorb with inert materials (silica gel) and neutralize with sodium bicarbonate before disposal .
Q. Advanced Research Focus
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding modes to target enzymes (e.g., HDACs or kinases). Parameterize chlorine atoms with partial charges derived from DFT .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of isoindol-propanoic acid interactions in solvated systems .
- QSAR Analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) on inhibitory potency using Hammett constants .
Case Study : For HDAC inhibition, validate predictions with enzymatic assays (e.g., fluorogenic substrate cleavage) and compare IC values across analogs .
What strategies optimize solubility for in vivo studies without compromising stability?
Q. Advanced Research Focus
- Methodological Answer :
- Prodrug Design : Synthesize methyl esters or PEGylated derivatives to enhance aqueous solubility, with enzymatic cleavage sites (e.g., esterases) for activation .
- Cocrystallization : Use coformers like nicotinamide to improve bioavailability (e.g., 1:1 molar ratio in solvent evaporation trials) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤200 nm) for sustained release; characterize with DLS and TEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
